molecular formula C10H14O2 B1269945 2-Isobutoxyphenol CAS No. 21315-20-8

2-Isobutoxyphenol

Cat. No.: B1269945
CAS No.: 21315-20-8
M. Wt: 166.22 g/mol
InChI Key: PBVUSKGIFXCUMR-UHFFFAOYSA-N
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Description

2-Isobutoxyphenol is an organic compound with the molecular formula C10H14O2. It is a phenolic compound characterized by the presence of an isobutoxy group attached to the benzene ring.

Scientific Research Applications

Safety and Hazards

While specific safety data for 2-Isobutoxyphenol was not found, it’s important to handle all chemicals with care. For example, 2-Butoxyethanol, a similar compound, can harm the eyes, skin, kidneys, and blood . Workers may be harmed from exposure to 2-Butoxyethanol, and the level of exposure depends upon the dose, duration, and work being done .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of isobutyl alcohol with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutoxyphenol undergoes various chemical reactions, including:

    Oxidation: Phenolic compounds like this compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

Mechanism of Action

2-Isobutoxyphenol can be compared with other phenolic compounds to highlight its uniqueness:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methylpropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVUSKGIFXCUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351117
Record name 2-isobutoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21315-20-8
Record name 2-isobutoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 mL round-bottom flask was charged with catechol (499 mg, 4.53 mmol), CH3CN (4.5 mL), and Cs2CO3 (1.50 g, 4.60 mmol) and purged with nitrogen. This white suspension was allowed to stir for 10 minutes prior to the addition of 1-iodo-2-methylpropane (1.67 g, 9.06 mmol). The reaction was brought to reflux and allowed to stir for 18 h. After cooling to room temperature the solvent was concentrated in vacuo, and the residue partitioned between ethyl acetate (50 mL) and 1 N HCl (50 mL). The organic layer was separated, dried, filtered, and concentrated in vacuo. Flash chromatography (3:1 hexane:ethyl acetate) afforded a yellow oil weighing 316 mg (30% yield). 1H NMR (CDCl3): δ 1.05 (dd, J=1.95 Hz, J=6.85 Hz, 6H), 2.13 (s-7, J=6.60 Hz), 3.81 (d, J=6.60 Hz), 6.81-6.88 (m, 3H), 6.93-6.95 (m, 1H); 13C NMR (CDCl3): δ 19.39, 28.38, 75.31, 111.77, 114.57, 120.22, 121.12, 121.44, 146.16.
Quantity
499 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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